molecular formula C22H22N2O5 B2407711 8-methoxy-3-(4-((6-methylpyridin-2-yl)oxy)piperidine-1-carbonyl)-2H-chromen-2-one CAS No. 1797756-59-2

8-methoxy-3-(4-((6-methylpyridin-2-yl)oxy)piperidine-1-carbonyl)-2H-chromen-2-one

Cat. No.: B2407711
CAS No.: 1797756-59-2
M. Wt: 394.427
InChI Key: KGXKHVJZBJYLMV-UHFFFAOYSA-N
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Description

  • The piperidine ring can be introduced by reacting the intermediate chromenone with 1-piperidinecarbonyl chloride under basic conditions.

  • Incorporation of Methoxy Group and Methylpyridinyl Group

    • The methoxy group is introduced through methylation using methanol and a strong base like sodium hydride.

    • The methylpyridinyl group is then attached via a nucleophilic aromatic substitution reaction.

  • Industrial Production Methods

    Industrial production of this compound typically involves optimizing the aforementioned synthetic routes for larger scale production. This involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 8-methoxy-3-(4-((6-methylpyridin-2-yl)oxy)piperidine-1-carbonyl)-2H-chromen-2-one can be achieved through multi-step organic synthesis

    • Formation of Chromenone Core

      • Starting from 2-hydroxyacetophenone, the chromenone core can be synthesized via an aldol condensation reaction with benzaldehyde, followed by cyclization using an acid catalyst.

    Chemical Reactions Analysis

    Types of Reactions

    • Oxidation

      • The compound can undergo oxidation reactions, particularly at the methoxy and piperidine groups, forming various oxidized derivatives.

    • Reduction

      • Reduction reactions can be performed on the chromenone core to generate dihydro derivatives, altering its pharmacological properties.

    • Substitution

      • Various substitution reactions can take place, especially at the pyridinyl ring, to introduce different substituents and modify the biological activity.

    Common Reagents and Conditions

    • Oxidation: : Potassium permanganate, hydrogen peroxide, or m-chloroperbenzoic acid.

    • Reduction: : Sodium borohydride, lithium aluminum hydride.

    • Substitution: : Nucleophiles like amines, thiols, or halides.

    Major Products Formed

    • Oxidized derivatives with altered functional groups.

    • Reduced derivatives with saturated chromenone rings.

    • Substituted derivatives with various groups attached to the pyridinyl ring.

    Scientific Research Applications

    Chemistry

    • Used as a precursor in the synthesis of complex organic molecules.

    • Serves as a building block for the development of novel chromene-based compounds.

    Biology

    • Exhibits potential as a lead compound in drug discovery, particularly for its anti-inflammatory and antioxidant properties.

    • Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine

    • Investigated for its potential therapeutic applications in treating diseases such as cancer, Alzheimer's, and diabetes.

    • Explored for its antiviral and antimicrobial activities.

    Industry

    • Utilized in the development of pharmaceuticals.

    • Potential use in agrochemicals for crop protection.

    Mechanism of Action

    The mechanism of action of 8-methoxy-3-(4-((6-methylpyridin-2-yl)oxy)piperidine-1-carbonyl)-2H-chromen-2-one involves its interaction with molecular targets such as enzymes, receptors, and ion channels. Its methoxy and piperidine groups facilitate binding to active sites, while the chromene core interacts with the hydrophobic regions of the target molecules. This compound may modulate signal transduction pathways, leading to its pharmacological effects.

    Comparison with Similar Compounds

    8-methoxy-3-(4-((6-methylpyridin-2-yl)oxy)piperidine-1-carbonyl)-2H-chromen-2-one is unique due to its specific combination of functional groups and the chromene backbone.

    Similar Compounds

    • Chromene derivatives: : Compounds like 6-hydroxy-2H-chromen-2-one and 4-methyl-7-hydroxychromen-2-one share the chromene core but differ in their substituents.

    • Piperidine derivatives: : Compounds such as 4-(2-methoxyphenyl)piperidine share the piperidine ring but lack the chromene and methylpyridinyl groups.

    • Methoxy derivatives: : Compounds like 5-methoxy-2H-chromen-2-one share the methoxy group and chromene core but lack the piperidine and methylpyridinyl groups.

    Compared to these compounds, this compound offers a unique scaffold for further functionalization and potential therapeutic applications.

    Properties

    IUPAC Name

    8-methoxy-3-[4-(6-methylpyridin-2-yl)oxypiperidine-1-carbonyl]chromen-2-one
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C22H22N2O5/c1-14-5-3-8-19(23-14)28-16-9-11-24(12-10-16)21(25)17-13-15-6-4-7-18(27-2)20(15)29-22(17)26/h3-8,13,16H,9-12H2,1-2H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    KGXKHVJZBJYLMV-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C3=CC4=C(C(=CC=C4)OC)OC3=O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C22H22N2O5
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    394.4 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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